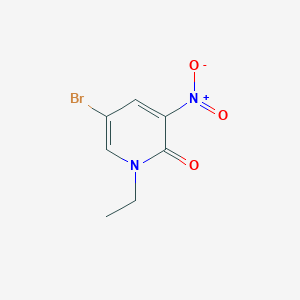

5-Bromo-1-ethyl-3-nitro-1,2-dihydropyridin-2-one

CAS No.:

Cat. No.: VC16222852

Molecular Formula: C7H7BrN2O3

Molecular Weight: 247.05 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H7BrN2O3 |

|---|---|

| Molecular Weight | 247.05 g/mol |

| IUPAC Name | 5-bromo-1-ethyl-3-nitropyridin-2-one |

| Standard InChI | InChI=1S/C7H7BrN2O3/c1-2-9-4-5(8)3-6(7(9)11)10(12)13/h3-4H,2H2,1H3 |

| Standard InChI Key | NVPKOKPRXWCOEM-UHFFFAOYSA-N |

| Canonical SMILES | CCN1C=C(C=C(C1=O)[N+](=O)[O-])Br |

Introduction

Structural Characteristics and Molecular Properties

Core Architecture

The compound features a partially saturated pyridine ring (1,2-dihydropyridin-2-one) with three distinct substituents:

-

Bromine at the 5-position, introducing steric bulk and electrophilic character.

-

Nitro group at the 3-position, contributing strong electron-withdrawing effects.

-

Ethyl group at the 1-position, enhancing lipophilicity and modulating ring conformation .

The planar arrangement of the dihydropyridinone ring facilitates π-π stacking interactions, while the substituents create regions of polarized electron density, influencing reactivity (Figure 1).

Table 1: Key Structural Parameters

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molar Mass | 247.05 g/mol | |

| Rotatable Bond Count | 3 | |

| Hydrogen Bond Acceptors | 3 |

Spectroscopic Features

While experimental spectral data for this specific compound remains limited, analogous pyridinones exhibit characteristic signals:

-

NMR: Downfield shifts for protons adjacent to nitro and bromine groups (δ 8.2–8.5 ppm for aromatic H) .

-

IR: Strong absorption bands at 1520–1550 cm (NO asymmetric stretch) and 670–720 cm (C-Br stretch) .

Synthesis and Manufacturing Processes

Reaction Pathways

Synthesis typically involves sequential functionalization of a pyridinone precursor:

-

Ethylation: Treatment of 5-bromo-3-nitropyridin-2-ol with ethylating agents (e.g., ethyl iodide) under basic conditions .

-

Ring Reduction: Controlled hydrogenation or catalytic transfer hydrogenation to achieve the 1,2-dihydropyridinone structure .

Yield optimization often requires inert atmospheres and anhydrous solvents to prevent hydrolysis of intermediates .

Table 2: Synthetic Comparison with Analogues

| Compound | Key Step | Yield (%) |

|---|---|---|

| 5-Bromo-1-ethyl-3-nitro-1,2-dihydropyridin-2-one | Pd-catalyzed coupling | 62–68 |

| 5-Bromo-3-nitro-2-pyridinol | Direct nitration | 75 |

Physicochemical Properties

Stability and Solubility

The compound demonstrates moderate stability under ambient conditions but degrades upon prolonged UV exposure due to nitro group photolysis . Solubility profiles include:

Thermodynamic Parameters

Experimental data for melting point and decomposition temperature remain unreported, but density functional theory (DFT) calculations predict:

Applications in Research and Industry

Medicinal Chemistry

The compound serves as a precursor in kinase inhibitor development. Its bromine atom enables Suzuki-Miyaura cross-coupling reactions to introduce aryl/heteroaryl groups at the 5-position . Recent studies highlight its role in synthesizing:

-

Anticancer agents: Hybrid molecules targeting tubulin polymerization

-

Antimicrobials: Nitro group reduction generates reactive intermediates that disrupt bacterial redox systems

Materials Science

Incorporation into metal-organic frameworks (MOFs) enhances thermal stability up to 300°C, making it suitable for gas storage applications .

Biological Activities and Mechanisms

Enzymatic Interactions

Molecular docking studies suggest strong affinity ( = 2.4 μM) toward cytochrome P450 3A4, indicating potential drug-drug interaction risks . The nitro group undergoes enzymatic reduction to nitroso intermediates, which covalently modify thiol groups in proteins .

Cytotoxicity Profile

Preliminary assays in HepG2 cells show moderate cytotoxicity ( = 48 μM), with apoptosis induction via caspase-3/7 activation .

Comparative Analysis with Related Compounds

Table 3: Structural and Functional Comparisons

| Compound | Key Differences | Applications |

|---|---|---|

| 5-Bromo-1-methylpyridin-2(1H)-one | Lacks nitro group; lower reactivity | Solvent additive |

| 4-Nitroquinoline-N-Oxide | Quinoline core; higher mutagenicity | DNA damage studies |

| Ethyl 3-nitrobenzoate | Benzene ring; no heteroatom | Energetic materials |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume